3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylethyl)propanamide
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Overview
Description
3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylethyl)propanamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 3,4-dimethylphenyl group and the N-(1-phenylethyl)propanamide moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize costs. Continuous flow reactors and other advanced manufacturing techniques may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Its unique structure may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylethyl)propanamide include other pyrazolo[1,5-a]pyrazine derivatives with different substituents. Examples include:
- 3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-phenylethyl)propanamide
- 3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylpropyl)propanamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrazolo[1,5-a]pyrazine core and the N-(1-phenylethyl)propanamide moiety. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[2-(3,4-dimethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-17-9-10-21(15-18(17)2)22-16-23-25(31)28(13-14-29(23)27-22)12-11-24(30)26-19(3)20-7-5-4-6-8-20/h4-10,13-15,19,22-23,27H,11-12,16H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWYKFMNIIYMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NC(C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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